

A Technical Guide to the Physical Characteristics of Deuterated Mephenytoin

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Compound of Interest

Compound Name: Mephenytoin-d8

Cat. No.: B12394229

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Introduction

Mephenytoin is an anticonvulsant hydantoin derivative, recognized primarily as a substrate for the cytochrome P450 enzymes CYP2C19 and CYP2B6.^{[1][2]} The study of its metabolic pathways is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to alter the pharmacokinetic properties of a molecule. This alteration is primarily due to the kinetic isotope effect, which can lead to a slower rate of metabolism, potentially extending the drug's half-life and improving its therapeutic profile. This guide provides a comprehensive overview of the known physical and chemical characteristics of deuterated mephenytoin (Mephenytoin-d5), supplemented with data from its non-deuterated form for comparative purposes.

Physical and Chemical Properties

The introduction of deuterium atoms into the mephenytoin structure results in a predictable increase in its molecular weight. Other physical properties are expected to be similar to the parent compound, though specific experimental data for the deuterated form is limited.

Deuterated Mephenytoin (rac-Mephenytoin-d5)

Property	Value	Reference
Appearance	White to off-white solid	[1]
Molecular Formula	C ₁₂ H ₉ D ₅ N ₂ O ₂	[3]
Molecular Weight	223.28 g/mol	[3]
Storage Conditions	Powder: -20°C for 3 years	[1]
Stock Solution: -80°C for 6 months; -20°C for 1 month	[1][4]	

Mephenytoin (Non-Deuterated)

Property	Value	Reference
Appearance	Crystalline solid	[5]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂	[5][6]
Molecular Weight	218.25 g/mol	[6]
Melting Point	135 - 137 °C	[6]
pKa	8.51	[6]

Solubility Profile

Solubility is a critical parameter for pre-formulation studies, influencing bioavailability and the choice of dosage form. Data for deuterated mephenytoin is available in dimethyl sulfoxide (DMSO). For a broader understanding, the solubility of the non-deuterated enantiomers, (S)-Mephenytoin and (R)-Mephenytoin, in various solvents is also presented.

Deuterated Mephenytoin (Mephenytoin-d5)

Solvent	Solubility	Notes	Reference
DMSO	100 mg/mL (447.87 mM)	Requires ultrasonic agitation. Hygroscopic nature of DMSO can impact solubility.	[1]

(S)-Mephenytoin (Non-Deuterated)

Solvent	Approximate Solubility	Notes	Reference
Ethanol	~15 mg/mL	-	[5]
DMSO	~25 mg/mL	-	[5]
Dimethylformamide (DMF)	~25 mg/mL	-	[5]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	For achieving solubility in aqueous buffers, pre-dissolving in DMSO is recommended. Aqueous solutions are not recommended for storage beyond one day.	[5][7]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of active pharmaceutical ingredients (APIs). While specific spectral data for Mephenytoin-d5 requires access to proprietary certificates of analysis, general information and data for the non-deuterated form are available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

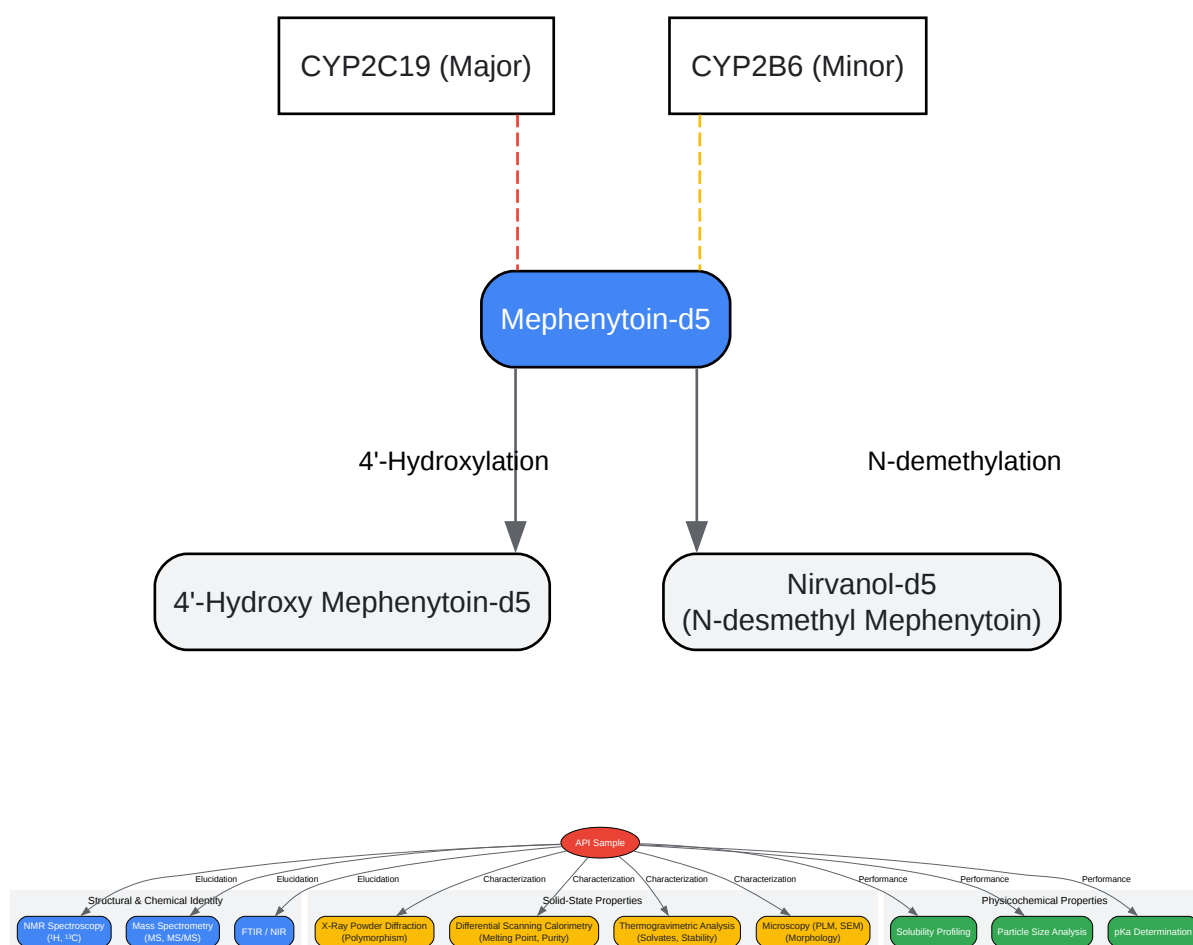
^1H NMR is a powerful tool for confirming the structure of a molecule. In the case of deuterated mephenytoin, the absence of signals corresponding to the deuterated positions in the phenyl ring would be the primary confirmation of successful isotopic labeling. A study of non-deuterated mephenytoin has utilized lanthanide shift reagents to resolve the enantiomeric signals in the ^1H NMR spectrum, which could be a valuable technique for chiral analysis.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Mephenytoin-d5, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its increased molecular weight. Tandem mass spectrometry (LC-MS/MS) is a common technique for the sensitive quantification of mephenytoin and its metabolites in biological matrices.[6] The non-deuterated form of mephenytoin shows a characteristic mass spectrum under electron ionization.[9]

Metabolic Pathway of Mephenytoin

Mephenytoin is metabolized in the liver primarily by CYP2C19 and to a lesser extent by CYP2B6. The major metabolic pathway is the 4'-hydroxylation of the phenyl ring, followed by N-demethylation. Deuteration at the phenyl ring is intended to slow down the rate of this hydroxylation, thereby altering the drug's pharmacokinetic profile.



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